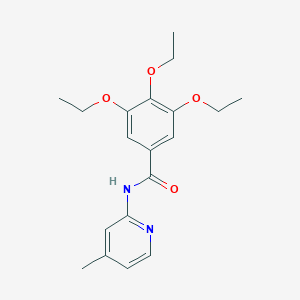
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide, also known as TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB is a benzamide derivative that has been shown to have a range of biological effects, including the ability to modulate certain receptors in the brain. In
科学的研究の応用
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate certain receptors in the brain, specifically the sigma-1 receptor. This receptor has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a high affinity for the sigma-1 receptor and can modulate its activity in vitro and in vivo. This makes 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for these disorders.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can potentially have a range of biological effects.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for a range of diseases, including neurodegenerative disorders and inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to modulate the sigma-1 receptor. However, one limitation of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of new treatments for neurological disorders, such as depression, anxiety, and schizophrenia, that target the sigma-1 receptor. Another area of interest is the potential use of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide as a tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide and its potential effects on other receptors and cellular processes.
合成法
The synthesis of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can be improved by optimizing the reaction conditions, such as the solvent and temperature used.
特性
製品名 |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)18(15)25-7-3)19(22)21-17-10-13(4)8-9-20-17/h8-12H,5-7H2,1-4H3,(H,20,21,22) |
InChIキー |
VFRMRZIUTCLEDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)


